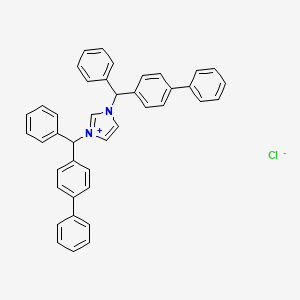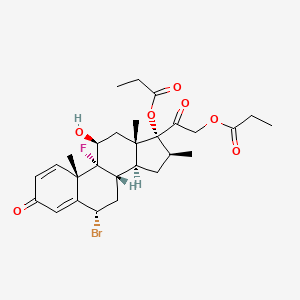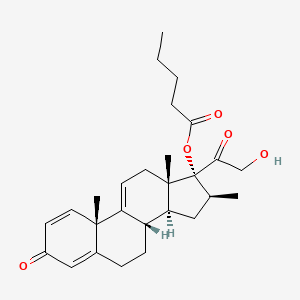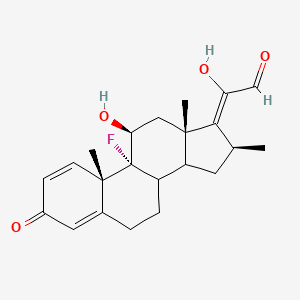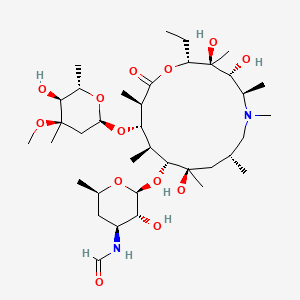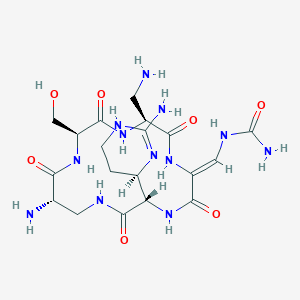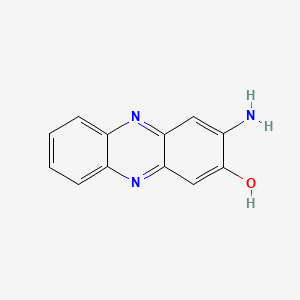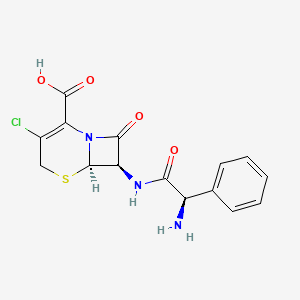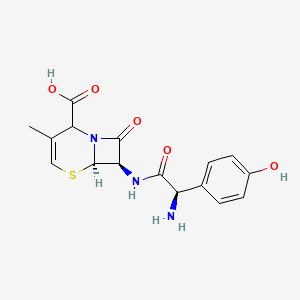
Ceftibuten Related Impurity 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftibuten Related Impurity 6 is a chemical compound associated with the antibiotic ceftibuten, a third-generation cephalosporin. Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like this compound are often studied to ensure the purity and efficacy of pharmaceutical products.
Méthodes De Préparation
The synthesis of Ceftibuten Related Impurity 6 involves multiple steps, including acylation, condensation, and hydrolysis. Two primary methods are used for the synthesis of the 7β side chain of ceftibuten:
Method 1: The target compounds are prepared from methyl 2-(2-aminothiazol-4-yl) acetate by acylation, condensation, and hydrolysis.
Method 2: The target compounds are prepared from phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate by condensation, Weiss-Titin reaction, and hydrolysis.
Analyse Des Réactions Chimiques
Ceftibuten Related Impurity 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ceftibuten Related Impurity 6 has several scientific research applications, including:
Pharmaceutical Research: It is used in the development and validation of analytical methods for ceftibuten and its impurities.
Quality Control: It is used in quality control processes to ensure the purity and efficacy of ceftibuten products.
Stability Studies: It is used in stability studies to assess the shelf life and stability of ceftibuten products.
Genotoxic Potential Assessment: It is used to identify unknown impurities and assess their genotoxic potential.
Mécanisme D'action
Ceftibuten Related Impurity 6, like ceftibuten, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to one or more penicillin-binding proteins (PBPs), which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the cessation of cell wall biosynthesis, ultimately causing bacterial cell lysis due to the activity of cell wall autolysis enzymes .
Comparaison Avec Des Composés Similaires
Ceftibuten Related Impurity 6 can be compared with other cephalosporin-related impurities, such as:
Ceftibuten Related Impurity 1: This impurity has a different molecular structure and may exhibit different chemical properties.
Ceftibuten Related Impurity 3: This impurity also differs in its molecular structure and chemical properties.
Ceftibuten Related Impurity 4: Similar to the other impurities, it has unique chemical properties and potential effects.
This compound is unique due to its specific molecular structure and the particular synthetic routes used for its preparation.
Propriétés
Numéro CAS |
57028-71-4 |
|---|---|
Formule moléculaire |
C20H18N2O3S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-17,19H,21H2/t15?,16-,19-/m1/s1 |
Clé InChI |
ODKAYLSZYDIQRV-HFLHWUEFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CS[C@H]4N3C(=O)[C@H]4N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CSC4N3C(=O)C4N |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 7-amino-8-oxo-, diphenylmethyl ester, [6R-(6α,7β)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



